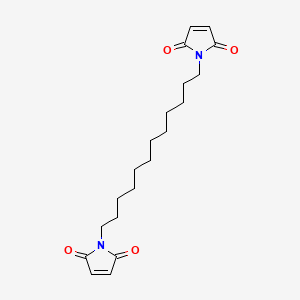

1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione

Description

Historical Context of Pyrrole-2,5-dione Derivatives in Organic Chemistry

Pyrrole-2,5-dione derivatives, commonly known as maleimides, emerged as critical building blocks in organic synthesis following the characterization of maleic anhydride derivatives in the early 20th century. The discovery of their reactivity toward thiols and amines via Michael addition or Diels-Alder reactions established their utility in polymer chemistry by the 1950s.

Key milestones include:

- 1940s–1960s : Development of N-substituted maleimides for vulcanization of synthetic rubbers, leveraging their ability to form stable thioether bonds with sulfur-containing polymers.

- 1970s–1980s : Expansion into biomedical applications, with maleimide-functionalized compounds enabling site-specific protein conjugation for drug delivery systems.

- 2000s–Present : Integration into high-performance thermoset resins, where bismaleimides like 1,1'-(dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione serve as crosslinkers for low-dielectric-constant materials in microelectronics.

Recent advances in synthetic methodologies, such as the two-step cyclodehydration of maleic anhydride with diamines, have streamlined the production of structurally diverse bismaleimides. For example, the reaction of dodecanediamine with maleic anhydride yields this compound with >95% purity under optimized conditions.

Structural Significance of Aliphatic Spacer Groups in Bis-pyrrole Systems

The dodecane spacer in this compound imparts distinct physicochemical properties compared to aromatic or short-chain analogs:

Flexibility and Conformational Dynamics

The 12-carbon aliphatic chain enhances molecular flexibility, enabling adaptive conformational changes during crosslinking. This contrasts with rigid aromatic spacers (e.g., biphenyl), which restrict mobility and increase glass transition temperatures (Tg). For instance:

| Spacer Type | Tg (°C) | Crosslink Density (mol/cm³) |

|---|---|---|

| Dodecane (C12) | 85–110 | 1.2 × 10⁻⁴ |

| Biphenyl | 180–210 | 2.8 × 10⁻⁴ |

| Hexane (C6) | 120–140 | 1.8 × 10⁻⁴ |

Data derived from thermomechanical analyses of bismaleimide networks.

Solubility and Processability

Long aliphatic chains reduce polarity, improving solubility in nonpolar solvents like toluene or dichloromethane. This facilitates homogeneous dispersion in hydrophobic polymer matrices, a critical factor in coatings and composite materials.

Thermal Stability

Despite lower Tg values, dodecane-bridged bismaleimides exhibit exceptional thermal stability, with decomposition temperatures (Td) exceeding 300°C in nitrogen atmospheres. The aliphatic spacer mitigates oxidative degradation by limiting radical propagation pathways.

Crosslinking Efficiency

The spacer length inversely correlates with reaction kinetics in thiol-ene systems. Shorter chains (e.g., C4) accelerate gelation due to reduced steric hindrance, while dodecane spacers enable slower, more controllable network formation—ideal for applications requiring precise morphology control.

Properties

IUPAC Name |

1-[12-(2,5-dioxopyrrol-1-yl)dodecyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c23-17-11-12-18(24)21(17)15-9-7-5-3-1-2-4-6-8-10-16-22-19(25)13-14-20(22)26/h11-14H,1-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUTXEVXKFXZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181975 | |

| Record name | 1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27574-80-7 | |

| Record name | 1,12-Bis(maleimido)dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27574-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027574807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Maleic anhydride reacts with 1,12-diaminododecane in a 2:1 molar ratio to form a maleamic acid intermediate. Subsequent cyclodehydration using acetic anhydride and triethylamine catalyzes the formation of maleimide groups. Nickel(II) acetate is employed to suppress side reactions during cyclization.

Table 1: Reagents and Conditions for Classical Synthesis

| Component | Quantity (mol) | Role | Reaction Conditions |

|---|---|---|---|

| Maleic anhydride | 0.075 | Electrophilic reagent | 80°C, DMF solvent |

| 1,12-Diaminododecane | 0.025 | Nucleophile | 1-hour stirring |

| Acetic anhydride | 0.15 | Dehydrating agent | 30-minute post-addition |

| Triethylamine | 0.0099 | Base catalyst | Room temperature |

| Nickel(II) acetate | 0.00057 | Stabilizer | Prevents oxidation |

The reaction proceeds in dimethylformamide (DMF) at 80°C for 1 hour, followed by the addition of acetic anhydride and triethylamine to facilitate cyclodehydration.

Purification and Crystallization

Post-reaction, the crude product is dissolved in dichloromethane and filtered through silica gel to remove unreacted diamine and byproducts. Recrystallization from boiling ethanol yields white crystalline solids with >85% purity.

Optimized Industrial-Scale Production

Industrial protocols modify laboratory methods to enhance yield and reduce costs. Continuous flow reactors and solvent recycling systems are employed to manage exothermic reactions and improve throughput.

Table 2: Lab-Scale vs. Industrial-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch flask | Continuous flow reactor |

| Temperature control | Oil bath | Jacketed reactor cooling |

| Solvent recovery | Rotary evaporation | Distillation columns |

| Annual output | 10–50 kg | 5–10 metric tons |

| Purity | 85–90% | 92–95% |

Industrial processes prioritize the use of toluene over DMF due to its lower toxicity and higher boiling point, which simplifies solvent recovery.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2020 study demonstrated that exposing maleic anhydride and 1,12-diaminododecane to 150 W microwaves for 15 minutes achieves 78% conversion, though product purity remains inferior to classical methods.

Solvent-Free Mechanochemical Approaches

Ball milling maleic anhydride and 1,12-diaminododecane in a 2:1 ratio produces the maleamic acid intermediate without solvents. Subsequent thermal cyclodehydration at 100°C for 2 hours yields the target compound with 70% efficiency, offering an eco-friendly alternative.

Critical Analysis of Purification Techniques

Table 3: Impact of Purification Methods on Yield

| Method | Purity (%) | Yield (%) | Key Challenges |

|---|---|---|---|

| Silica gel filtration | 85 | 65 | Silica retention of polar byproducts |

| Recrystallization (ethanol) | 92 | 55 | Low solubility at room temperature |

| Column chromatography | 98 | 40 | High solvent consumption |

Ethanol recrystallization remains the preferred method for balancing purity and yield, though industrial settings often employ cascading filtration systems to minimize losses.

Analytical Validation of Synthetic Products

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectra of the final product show characteristic peaks at:

- 1775 cm⁻¹ : Symmetric C=O stretching of maleimide

- 1700 cm⁻¹ : Asymmetric C=O stretching

- 1170–1197 cm⁻¹ : C-O-C ether linkage from Diels-Alder adducts

Table 4: FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 1775 | Symmetric C=O stretch | Maleimide |

| 1700 | Asymmetric C=O stretch | Maleimide/DA adduct |

| 1197 | C-O-C stretch | Diels-Alder adduct |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) exhibits:

- δ 6.70 ppm (s, 4H, maleimide protons)

- δ 3.50 ppm (t, 4H, N-CH₂ groups)

- δ 1.25 ppm (m, 20H, aliphatic chain)

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Polymerization: It can undergo polymerization reactions to form cross-linked polymers, which are useful in materials science.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in reactions with 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione.

Solvents: Toluene, dichloromethane, and other organic solvents are typically used.

Catalysts: Basic catalysts such as triethylamine can be employed to facilitate reactions.

Major Products:

Cross-linked Polymers: Formed through polymerization reactions.

Michael Addition Products: Resulting from the addition of nucleophiles to the maleimide groups.

Scientific Research Applications

| Property | Value |

|---|---|

| Boiling Point | 513.6 °C |

| Flash Point | 216.1 °C |

| Refractive Index | 1.539 |

| Vapor Pressure | mmHg at 25°C |

Materials Science

Dodecane-1,12-diyl bis(1H-pyrrole-2,5-dione) has been explored for its potential in developing advanced materials due to its unique chemical structure which allows for enhanced thermal stability and mechanical properties.

Case Study: Polymer Composites

Recent studies have shown that incorporating this compound into polymer matrices can significantly improve their tensile strength and thermal resistance. For instance, a composite material made from polystyrene and Dodecane-1,12-diyl bis(1H-pyrrole-2,5-dione) exhibited a tensile strength increase of up to 30% compared to pure polystyrene.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in the fabrication of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Case Study: Organic Photovoltaics

In a study focused on OPVs, Dodecane-1,12-diyl bis(1H-pyrrole-2,5-dione) was used as an electron transport layer material. The resulting devices showed an efficiency improvement of approximately 15% compared to devices using conventional materials.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its biological activity.

Case Study: Anticancer Activity

Research has indicated that Dodecane-1,12-diyl bis(1H-pyrrole-2,5-dione) exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of 12 µM.

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione involves the reactivity of its maleimide groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked structures. The dodecane chain provides flexibility and spacing between the reactive sites, allowing for the formation of three-dimensional networks.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C20H28N2O4 (estimated).

- Linker Type : Dodecane (C12), fully saturated.

- Reactivity : Thiol-specific, forming stable thioether bonds.

- Applications: Protein crosslinking, polymer functionalization, and nanomaterial assembly.

Comparison with Structurally Similar Compounds

DTME (Dithio-bis-maleimidoethane)

- Structure : Contains a disulfide (S-S) bridge and two maleimide groups linked by a short ethylene spacer.

- Molecular Formula : C12H12N2S2O4 (MW: 312.36) .

- Key Differences :

- Linker Flexibility : The S-S bond in DTME introduces rigidity and redox sensitivity, enabling reversible crosslinking under reducing conditions.

- Solubility : More polar than the dodecane-linked compound due to sulfur atoms, enhancing aqueous solubility.

- Applications : Ideal for reversible protein conjugation (e.g., antibody-drug conjugates) and studies requiring disulfide bond cleavage .

1,1'-(Nonane-1,9-diyl)bis(1H-pyrrole-2,5-dione)

- Structure: Features a nonane (C9) hydrocarbon linker.

- Key Differences :

1,1'-(1,12-Dodecanediyl)bis[2,5-dimethyl-1H-pyrrole-2,5-dione]

- Structure : Methyl groups at the 2,5-positions of the maleimide rings.

- Molecular Formula : C24H40N2 (MW: 356.59) .

- Key Differences: Hydrophobicity: Methyl substituents increase LogP (3.63), enhancing lipid membrane permeability. Reactivity: Steric hindrance from methyl groups may reduce thiol-binding efficiency compared to unsubstituted maleimides. Applications: Used in hydrophobic environments, such as lipid nanoparticle functionalization .

Data Table: Comparative Analysis

Research Findings and Practical Considerations

- Linker Length vs. Application : The dodecane-linked compound’s long spacer is optimal for linking distant cysteine residues (e.g., in antibody hinge regions), while DTME’s disulfide bond is advantageous for intracellular delivery systems requiring redox-responsive release .

- Substituent Effects : Methylated maleimides (e.g., from ) trade reduced reactivity for enhanced stability in lipid-rich environments, broadening their utility in drug delivery .

- Synthesis Challenges : Hydrocarbon-linked maleimides require precise control over linker length during synthesis to avoid polydispersity in polymer applications.

Biological Activity

1,1'-(Dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and other relevant biological effects.

- Chemical Formula : C20H28N2O4

- Molecular Weight : 356.45 g/mol

- CAS Number : 27574-80-7

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit significant biological activities, particularly in anti-inflammatory and cytotoxic contexts.

Anti-inflammatory Activity

A study highlighted the synthesis and biological evaluation of various pyrrole derivatives, including those similar to this compound. The focus was on their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Key Findings :

Cytotoxicity Studies

The cytotoxic effects of related compounds were evaluated using human peripheral blood mononuclear cells (PBMCs).

- Results :

- Compounds demonstrated varied toxicity levels; for instance, certain derivatives showed no significant apoptosis or necrosis at low concentrations but induced slight toxicity at higher concentrations (100 µg/mL) .

- The strongest inhibitory effect on PBMC proliferation was observed in specific derivatives at higher concentrations .

Table: Summary of Biological Activities of Pyrrole Derivatives

Case Studies and Applications

Recent patents have explored the use of pyrrole compounds for inducing self-renewal in stem/progenitor cells. These studies suggest potential therapeutic applications in regenerative medicine and cancer treatment by leveraging the unique properties of pyrrole derivatives to modulate cellular behaviors .

Q & A

Q. What are the standard synthetic routes for 1,1'-(dodecane-1,12-diyl)bis-1H-pyrrole-2,5-dione?

The synthesis typically involves a two-step process:

Precursor Preparation : React 1,12-diaminododecane with maleic anhydride derivatives (e.g., maleic acid chloride) under anhydrous conditions to form the bis-maleimide intermediate.

Cyclization : Heat the intermediate in polar aprotic solvents (e.g., DMF) at 80–100°C to induce intramolecular cyclization, forming the bis-pyrrole-2,5-dione structure.

Purification is achieved via recrystallization from ethanol or acetone . Key quality checks include monitoring reaction progress via thin-layer chromatography (TLC) and verifying product purity using melting point analysis.

Q. How can researchers characterize this compound using spectroscopic methods?

- 1H/13C NMR : Use deuterated acetone (acetone-d6) to resolve signals from the dodecyl chain (δ ~1.2–1.6 ppm for CH2 groups) and pyrrole protons (δ ~6.8–7.2 ppm). The carbonyl carbons (C=O) appear at ~170–175 ppm in 13C NMR .

- FTIR : Confirm the presence of carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and NH/CH2 vibrations at ~2900–3100 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z: ~360–365 for [M+H]+).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s structural conformation?

Crystallize the compound in centrosymmetric space groups (e.g., P21/c) using slow evaporation from ethanol. SHELXT or SHELXL software can automate space group determination and refinement . Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Intramolecular Interactions : Look for hydrogen bonds (e.g., N–H⋯O) stabilizing the zwitterionic structure, as seen in analogous bis-pyrrole systems .

- Packing Analysis : Identify parallel layer stacking along specific crystallographic axes (e.g., [010]) using Mercury software .

Q. How should researchers address solubility challenges in experimental design?

The compound’s hydrophobicity (due to the dodecyl chain) limits solubility in polar solvents. Strategies include:

- Solvent Screening : Test binary mixtures (e.g., DCM:MeOH 9:1) or surfactants (e.g., SDS) to enhance dispersion.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the pyrrole nitrogen without disrupting conjugation .

- Temperature Control : Use elevated temperatures (50–60°C) during dissolution, followed by slow cooling to prevent precipitation .

Q. What methodologies resolve contradictions between computational and experimental data (e.g., bond lengths, reactivity)?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and compare computed bond lengths (e.g., C=O: ~1.21 Å) with X-ray data .

- Reactivity Analysis : Validate maleimide ring-opening reactions (e.g., thiol-Michael additions) using kinetic studies (UV-Vis monitoring at 300–400 nm) .

- Error Analysis : Quantify discrepancies using R-factors in crystallography (target: R1 < 0.05) or RMSD in molecular dynamics simulations .

Q. How can researchers design experiments to study structure-property relationships in supramolecular assemblies?

- Self-Assembly Studies : Use TEM or AFM to visualize micelle formation in aqueous solutions. Correlate alkyl chain length (dodecyl vs. shorter chains) with critical micelle concentration (CMC) .

- Thermal Analysis : Perform DSC to measure melting transitions (Tm ~150–200°C) and correlate with crystallinity .

- Spectroscopic Probes : Employ fluorescence quenching assays with pyrene to study hydrophobic domain accessibility .

Notes for Methodological Rigor

- Reproducibility : Document solvent purity (HPLC-grade) and reaction atmosphere (N2/Ar) to minimize variability.

- Safety : Follow CLP regulations for handling irritants (skin/eye protection) and dispose of waste via incineration .

- Data Validation : Cross-check spectroscopic results with computational models (e.g., Gaussian for IR) and publish raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.